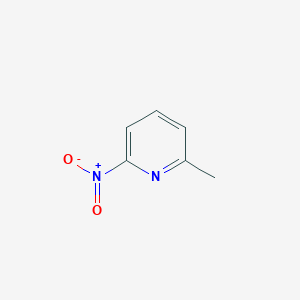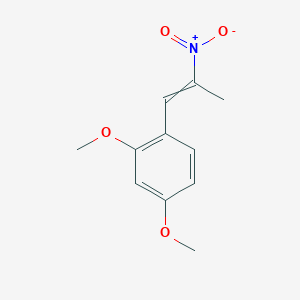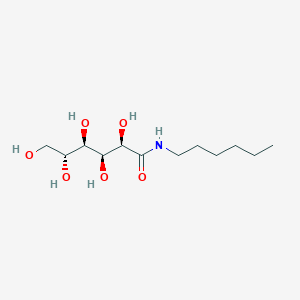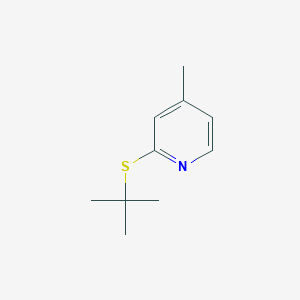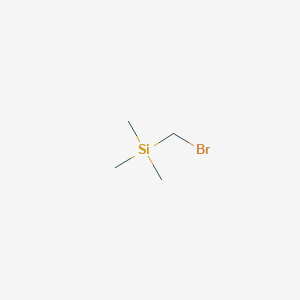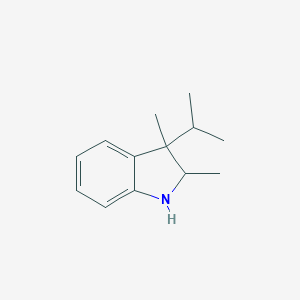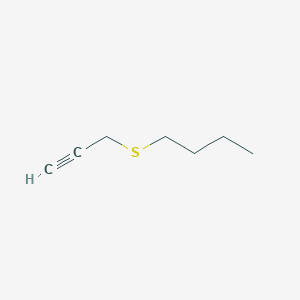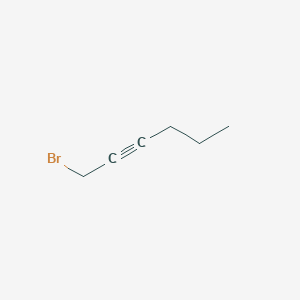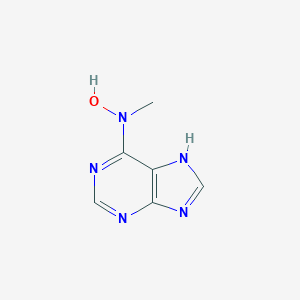![molecular formula C9H10ClNO3 B098711 2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene CAS No. 16762-86-0](/img/structure/B98711.png)
2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene, also known as Irgacure 819, is a photoinitiator commonly used in the field of polymer chemistry. It is a yellow crystalline powder that is soluble in most organic solvents. Irgacure 819 is widely used in the synthesis of various polymers and has been extensively studied for its potential applications in the field of material science.
Wirkmechanismus
2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene 819 is a Type II photoinitiator, which means that it requires a co-initiator and light to initiate the polymerization process. Upon exposure to light, 2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene 819 undergoes a photoreduction reaction, which generates free radicals that initiate the polymerization of monomers. The co-initiator is typically an amine or amine derivative, which reacts with the free radicals generated by 2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene 819 to form the active species that initiate the polymerization process.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene 819. However, studies have shown that it is relatively non-toxic and does not pose a significant risk to human health when used in accordance with safety guidelines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene 819 is its high efficiency as a photoinitiator, which allows for the production of high-quality polymers with desirable properties. It is also relatively easy to handle and has a long shelf life. However, one of the limitations of 2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene 819 is its sensitivity to oxygen, which can lead to premature polymerization and reduced efficiency.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene 819. One area of interest is the development of new photoinitiators that are more efficient and have improved properties. Another area of interest is the use of 2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene 819 in the production of new materials with unique properties and applications. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene 819 and its potential impact on human health and the environment.
Synthesemethoden
The synthesis of 2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene 819 involves the reaction of 2-chloro-1-nitrobenzene with isopropyl chloroformate in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with 2-propanol to yield the final product. This method has been optimized over the years to improve the yield and purity of 2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene 819.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene 819 is commonly used as a photoinitiator in the synthesis of various polymers such as polyacrylates, polyurethanes, and epoxy resins. It is also used in the production of dental materials, adhesives, and coatings. The use of 2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene 819 allows for the production of high-quality polymers with desirable properties such as high strength and durability.
Eigenschaften
CAS-Nummer |
16762-86-0 |
|---|---|
Produktname |
2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene |
Molekularformel |
C9H10ClNO3 |
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
2-chloro-1-nitro-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10ClNO3/c1-6(2)14-8-5-3-4-7(9(8)10)11(12)13/h3-6H,1-2H3 |
InChI-Schlüssel |
XVRNJDAHMXATSJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1Cl)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1Cl)[N+](=O)[O-] |
Synonyme |
Benzene, 2-chloro-1-(1-methylethoxy)-3-nitro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)



